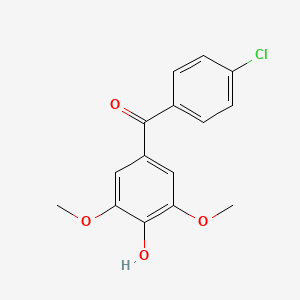

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone

Description

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone is a diaryl ketone featuring a 4-chlorophenyl group and a 4-hydroxy-3,5-dimethoxyphenyl group linked via a ketone bridge. Its synthesis typically involves aromatic acylation reactions, such as Friedel-Crafts alkylation or cross-coupling methodologies, to introduce the chlorophenyl and methoxy-substituted aromatic moieties .

Properties

IUPAC Name |

(4-chlorophenyl)-(4-hydroxy-3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-12-7-10(8-13(20-2)15(12)18)14(17)9-3-5-11(16)6-4-9/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWZWPORQPHZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202432 | |

| Record name | (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54094-08-5 | |

| Record name | (4-Chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54094-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054094085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 2-(4-chlorophenyl)-2-hydroxyacetic acid derivatives with 4-hydroxy-3,5-dimethoxyphenyl compounds

A patented process describes the preparation of related hydroxyaryl ketones by reacting 2-(4-chlorophenyl)-2-hydroxyacetic acid or its esters with phenolic amines or phenols bearing methoxy and hydroxy substituents. The key steps include:

- Dissolving 2-(4-chlorophenyl)-2-hydroxyacetic acid in methanol with catalytic sulfuric acid at mild temperatures (20–45°C) to form reactive esters.

- Subsequent reaction with 4-hydroxy-3,5-dimethoxyphenyl-containing amines or phenols under controlled heating (up to 100°C) without solvents or in minimal solvent conditions.

- The reaction proceeds via nucleophilic attack on the activated carbonyl carbon, forming the ketone linkage with retention of hydroxy and methoxy groups.

- Purification is achieved by recrystallization from ethyl acetate/hexane mixtures or chromatographic methods.

This method emphasizes solvent-free conditions or minimal solvent use to enhance reaction efficiency and yield.

Use of Cyanohydrin and Isonitrile Intermediates

Another approach involves the formation of cyanohydrin derivatives from vanillin analogs (4-hydroxy-3,5-dimethoxybenzaldehyde) by reaction with sodium cyanide in methanol at low temperatures (0–5°C), followed by acidification with hydrochloric acid to isolate cyanohydrins.

- These cyanohydrins can be converted into aminophenol intermediates via catalytic hydrogenation using palladium on charcoal in ethanol with sulfuric acid.

- The aminophenol intermediates then undergo further coupling with 2-(4-chlorophenyl)-2-hydroxyacetic acid derivatives to form the target ketone.

- This multi-step process allows precise introduction of hydroxy and methoxy groups and control over substitution patterns.

Catalytic Methods for Coupling Reactions

Recent literature reports the use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) for efficient coupling reactions involving 4-chlorophenyl derivatives and hydroxy-substituted aromatic compounds.

- DABCO catalyzes three-component reactions involving aldehydes, 4-chlorophenyl-substituted pyrazolones, and malononitrile in ethanol, yielding substituted aromatic ketones or related heterocycles.

- Although this method is primarily applied to pyrano[2,3-c]pyrazoles, the catalytic principles can be adapted for ketone synthesis involving 4-chlorophenyl and hydroxy-dimethoxyphenyl moieties.

- The reaction conditions are mild (room temperature, ethanol solvent), with reaction times around 30 minutes and moderate to excellent yields.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The solvent-free or minimal solvent conditions in the acid-catalyzed method improve reaction rates and reduce purification complexity.

- The cyanohydrin intermediate approach allows for versatile functional group manipulation, facilitating the introduction of hydroxy and methoxy substituents with regioselectivity.

- Catalytic methods using DABCO demonstrate environmentally friendly and efficient synthesis routes, with potential scalability and adaptability to various substituted ketones.

- Yields vary depending on reaction conditions, but purification by recrystallization or chromatography consistently yields high-purity products suitable for further applications.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry are standard to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The ketone functional group can be reduced to form secondary alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may produce a secondary alcohol.

Scientific Research Applications

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone is an aroyl methyl ketone, featuring an aryl group linked to a methyl ketone moiety. It is used as a model substance for studying lignin chemistry and is a structural component of more complex molecules investigated for various biological activities.

Scientific Research Applications

This compound as a reagent and intermediate

this compound serves as an intermediate in synthesizing various organic compounds and as a reagent in chemical reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may produce a secondary alcohol. It can be used to produce specialty chemicals, dyes, and polymers. The synthesis of this compound can be achieved through the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl halide.

Lignin chemistry

this compound serves as a model compound for studying lignin chemistry, particularly the degradation and modification of lignin structures. This is valuable for understanding the utilization of lignin, a significant component of plant biomass, for biofuel production and other industrial applications.

Building block for bioactive compounds

The compound is utilized as a building block in the synthesis of more complex molecules. For example, it serves as a starting point for preparing novel 6‐(hydroxymethyl)‐8‐oxo‐4,8‐dihydropyrano[3,2‐b]pyran derivatives with potential as tyrosinase inhibitors and antioxidant agents. These properties make them promising candidates for applications in cosmetics, food preservation, and medicine.

Biological studies

The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.

Other potential applications

this compound has been identified as a flavoring compound present in fresh Iris rhizomes treated by biological technology. This suggests its potential use in food flavoring or fragrance industries.

Properties

The physical and chemical properties of this compound are crucial for its applications.

- Molecular Weight: 292.71 g/mol

- Density: 1.295 g/cm³

- Boiling Point: 477.7°C

- Flash Point: 242.7°C

- LogP: 3.2938

- Polar Surface Area: 55.76 Ų

- Index of Refraction: 1.589

Mechanism of Action

The mechanism of action of (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propanone Chains

Several compounds share the 4-hydroxy-3,5-dimethoxyphenyl group but differ in substituents on the ketone-linked chain:

- 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (, compound 10): Features a propanone chain with two hydroxyl groups. The additional hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the target compound’s chlorophenyl group .

- 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (, compound 17; , compound 8): Contains a single hydroxyl group on the propanone chain. This structure balances moderate lipophilicity and reactivity, differing from the electron-withdrawing effects of the chlorophenyl group in the target compound .

Table 1: Key Differences in Propanone Analogues

Diarylheptanoids and Lignin Derivatives

Compounds with multiple aromatic groups, such as diarylheptanoids and lignin models, provide insights into the role of methoxy and hydroxy groups:

Glycosylated Derivatives

Glycosylation significantly alters bioavailability and bioactivity:

- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl-β-D-glucopyranoside (, compound 10): The glucoside moiety increases water solubility and metabolic stability, contrasting with the lipophilic chlorophenyl group in the target compound .

- Malvidin-3-glucoside chloride (): An anthocyanin with a 4-hydroxy-3,5-dimethoxyphenyl group glycosylated at the C3 position. The charged chromenylium core and sugar moiety enable distinct antioxidant mechanisms compared to the neutral diaryl ketone .

Biological Activity

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone, commonly referred to as a chalcone derivative, is an organic compound with the molecular formula C15H13ClO4 and a molecular weight of 292.71 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Molecular Structure

The structure of this compound features:

- A chlorophenyl group.

- A hydroxy group at the para position.

- Two methoxy groups at the meta positions on the phenyl ring.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura coupling reactions , which are effective for forming carbon-carbon bonds.

- Oxidation and reduction reactions to modify functional groups as needed.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClO4 |

| Molecular Weight | 292.71 g/mol |

| CAS Number | 54094-08-5 |

| Density | 1.295 g/cm³ |

Anticancer Properties

Research has indicated that chalcone derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through modulation of key signaling pathways such as STAT3 and NF-κB , which are crucial in tumorigenesis .

Enzyme Inhibition

The compound may act as an inhibitor of several enzymes:

- Acetylcholinesterase (AChE) : Important for treating diseases like Alzheimer's.

- Urease : Inhibitory activity against urease suggests potential applications in treating infections caused by urease-producing bacteria .

Antioxidant Activity

Chalcone derivatives often demonstrate antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is beneficial for reducing inflammation and preventing cellular damage.

Case Studies

- Anticancer Activity : A study evaluated the effects of various chalcone derivatives on human colon cancer cells (HCT 116). The compound demonstrated high potency with an IC50 value indicating effective inhibition of cancer cell growth compared to standard drugs like doxorubicin .

- Enzyme Inhibition Studies : Another study highlighted the compound's moderate to strong inhibitory effects against AChE and urease, suggesting its utility in pharmacological applications targeting metabolic disorders and infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- The hydroxy and methoxy groups enhance solubility and reactivity, allowing the compound to bind effectively to enzyme active sites.

- The presence of the chlorophenyl moiety may increase lipophilicity, aiding in cellular uptake.

Table 2: Comparison of Similar Chalcone Derivatives

| Compound Name | Anticancer Activity | AChE Inhibition | Antioxidant Activity |

|---|---|---|---|

| (4-Chlorophenyl) (4-hydroxyphenyl) ketone | Moderate | Strong | Moderate |

| (4-Chlorophenyl) (3,5-dimethoxyphenyl) ketone | High | Moderate | High |

| (4-Chlorophenyl)(4-methoxyphenyl) ketone | Low | Weak | Moderate |

Q & A

Q. What are the key considerations for optimizing synthesis routes of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)ketone via Friedel-Crafts acylation?

Methodological Answer: Friedel-Crafts acylation requires careful control of substituent effects. The electron-withdrawing chloro group on the 4-chlorophenyl ring may reduce electrophilicity of the acyl chloride intermediate, necessitating Lewis acid catalysts like AlCl₃ or FeCl₃. To enhance reactivity, pre-activation of the aromatic ring (e.g., using methoxy groups as electron donors) can be employed. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane or nitrobenzene) to balance solubility and reaction rate. Post-synthesis, purify via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate) to separate unreacted starting materials and by-products .

Q. How can impurities in synthesized (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)ketone be identified and quantified?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to identify impurities. Reference standards for common by-products, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3), should be included for calibration. For quantification, prepare a calibration curve using known concentrations of impurity standards. Confirm structural identities via LC-MS (electrospray ionization) and compare fragmentation patterns with literature data. Ensure method validation by assessing precision, accuracy, and limit of detection (LOD) .

Q. What spectroscopic techniques are essential for characterizing (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)ketone?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous ketones. The deshielding effect of the chloro group (δ ~7.4–7.6 ppm for aromatic protons) and methoxy groups (δ ~3.8–3.9 ppm) should dominate.

- FT-IR : Confirm carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and hydroxyl (O-H) at ~3200–3500 cm⁻¹.

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺. Fragmentation patterns should align with cleavage of the ketone bond and loss of methoxy groups. Cross-validate results with published spectral databases or reference compounds .

Advanced Research Questions

Q. How can Quantitative Structure-Selectivity Relationships (QSSR) models predict enantioselective reactivity of derivatives of this ketone?

Methodological Answer: Develop a substrate library with systematic variation of substituents (e.g., halogens, methoxy groups) on the aromatic rings. Use Sterimol parameters (B1, B5, L) and Hammett constants (σ) to numerically represent steric/electronic effects. Train a QSSR model using experimental enantiomeric excess (ee) data from asymmetric catalysis (e.g., propargylation reactions). Validate the model with new substrates and refine using multivariate regression or machine learning. This workflow helps identify substituent combinations that maximize enantioselectivity .

Q. How should researchers resolve contradictory data in reactivity studies involving this ketone?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace moisture). Design a factorial experiment to isolate factors:

- Variable 1 : Solvent (polar vs. nonpolar).

- Variable 2 : Catalyst loading (low vs. high).

- Variable 3 : Temperature (room vs. reflux). Use ANOVA to determine statistically significant effects. For example, if ketone reactivity decreases in polar solvents despite theoretical predictions, investigate hydrogen-bonding interactions via FT-IR or computational simulations. Cross-reference with reactivity class hierarchies (e.g., ketones as Class 5 in halogenation studies) to contextualize results .

Q. What computational strategies are effective for modeling the electronic effects of substituents on this ketone’s reactivity?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Analyze the electron density at the carbonyl carbon to predict nucleophilic attack susceptibility. Compare Mulliken charges of substituents (Cl, OCH₃) to assess their electron-withdrawing/donating impacts. Validate models against experimental Hammett plots or kinetic isotope effects. For photochemical studies, include time-dependent DFT (TD-DFT) to simulate UV-vis absorption spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.